Receptor Binding Affinity: AF12198 vs Recombinant IL-1ra in Competitive Radioligand Binding
AF12198 competes for ¹²⁵I-IL-1α binding to the human type I IL-1 receptor with an IC₅₀ of 8.0 nM, which is within 2-fold of recombinant IL-1ra (IC₅₀ 4.0 nM) measured in the same assay [1]. This direct head-to-head comparison demonstrates that AF12198 achieves near-endogenous antagonist binding affinity despite being a 15-mer peptide approximately one-ninth the molecular weight of the 153-amino-acid IL-1ra protein [2].
| Evidence Dimension | Competitive binding affinity for human type I IL-1 receptor (¹²⁵I-IL-1α displacement) |
|---|---|
| Target Compound Data | AF12198 IC₅₀ = 8.0 nM |
| Comparator Or Baseline | Recombinant human IL-1ra IC₅₀ = 4.0 nM |
| Quantified Difference | 2-fold lower affinity for AF12198 relative to IL-1ra (8.0 nM vs 4.0 nM) |
| Conditions | In vitro competitive radioligand binding assay using ¹²⁵I-IL-1α and recombinant human type I IL-1 receptor |
Why This Matters
A synthetic 1895 Da peptide achieving near-equivalent receptor occupancy to the full-length 17.3 kDa endogenous antagonist means AF12198 provides comparable target engagement with a molecular scaffold amenable to chemical modification, cost-effective solid-phase synthesis, and reduced immunogenicity risk—key criteria for reagent selection in IL-1 pathway studies.
- [1] Akeson AL, Woods CW, Hsieh LC, Bohnke RA, et al. AF12198, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1. J Biol Chem. 1996 Nov 29;271(48):30517-23. PMID: 8940020. Data also cross-referenced on MedChemExpress AF12198 product page. View Source
- [2] TABLE 1. Anakinra Physicochemical Properties. Molecular Weight 17.3 kDa. PMC. View Source
